Cas no 1219913-75-3 (6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine)

6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a tetrahydrofuran (oxolane) substituent at the amine position. This compound is of interest in medicinal chemistry due to the benzothiazole core, which is known for its bioactivity in various therapeutic applications. The 6-ethyl group enhances lipophilicity, potentially improving membrane permeability, while the oxolan-2-ylmethyl moiety may contribute to conformational flexibility and binding affinity. Its structural features make it a promising intermediate for the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Further research is required to fully elucidate its biological profile and potential applications.
6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine structure
1219913-75-3 structure
Product Name:6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
CAS No:1219913-75-3
MF:C14H18N2OS
MW:262.370522022247
CID:4563526
PubChem ID:49671216
Update Time:2025-10-30

6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 6-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
    • 6-Ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine
    • 2-Benzothiazolamine, 6-ethyl-N-[(tetrahydro-2-furanyl)methyl]-
    • 6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
    • SCHEMBL13932690
    • F2145-0087
    • 1219913-75-3
    • AKOS024627476
    • Inchi: 1S/C14H18N2OS/c1-2-10-5-6-12-13(8-10)18-14(16-12)15-9-11-4-3-7-17-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16)
    • InChI Key: FCTVLAMRBYJXGQ-UHFFFAOYSA-N
    • SMILES: S1C2=CC(CC)=CC=C2N=C1NCC1CCCO1

Computed Properties

  • Exact Mass: 262.11398438g/mol
  • Monoisotopic Mass: 262.11398438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 62.4Ų

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Additional information on 6-ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Introduction to 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 1219913-75-3)

6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine, also known by its CAS number 1219913-75-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

The structure of 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is characterized by a benzothiazole core with an ethyl substituent at the 6-position and an amine group attached to the 2-position. The amine group is further substituted with a 2-(oxolan-2-yl)methyl moiety, which adds complexity and potential for specific biological interactions. This unique structural arrangement has been shown to enhance the compound's pharmacological profile, making it a promising candidate for drug development.

Recent studies have highlighted the potential of 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been shown to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation and neuronal damage.

In addition to its neuroprotective properties, 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine has also shown promise in cancer research. A study published in Cancer Letters reported that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-dependent pathways and the inhibition of cell cycle progression.

The pharmacokinetic properties of 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine have also been investigated in preclinical studies. These studies have demonstrated that the compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, it has shown low toxicity in animal models, suggesting a favorable safety profile.

In terms of synthetic accessibility, 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine can be synthesized through a multi-step process involving the reaction of 6-methylbenzothiazole with appropriate reagents to introduce the ethyl and amine substituents. The synthesis is scalable and can be performed under mild conditions, making it amenable to large-scale production for clinical trials.

The potential applications of 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine extend beyond its primary therapeutic areas. Ongoing research is exploring its use in other medical conditions such as inflammatory diseases and metabolic disorders. For instance, preliminary studies have indicated that this compound may have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

In conclusion, 6-Ethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-am ine (CAS No. 1219913--75-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and development programs. Continued research into its mechanisms of action and clinical efficacy will undoubtedly contribute to our understanding of its full therapeutic potential.

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